molecular formula C16H11Cl3N4O B2911164 N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-16-6

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2911164
CAS No.: 338398-16-6
M. Wt: 381.64
InChI Key: AGGXFUGWMPXGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound offered for research purposes. It is a triazole-based small molecule with a molecular formula of C16H11Cl3N4O and a molecular weight of 381.6 g/mol. Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of potential biological activities. Structurally related compounds, particularly those featuring dichlorophenyl and chlorophenyl substituents, have been investigated as cannabinoid receptor antagonists, showing activity at the CB1 receptor . Other closely related 1,2,4-triazole carboxamide analogs have been identified as modulators of key cellular proteins, such as cyclin-dependent kinases (CDKs), which are critical targets in oncology and cell cycle research . This makes such compounds valuable as potential chemical tools for studying signal transduction pathways and cell proliferation mechanisms. The synthesis of complex aromatic heterocycles like this one can be achieved through modern transition metal-catalyzed cross-coupling reactions, which are effective for constructing carbon-nitrogen bonds . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGXFUGWMPXGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H11Cl3N2O2C_{17}H_{11}Cl_{3}N_{2}O_{2} with a molecular weight of 381.64 g/mol. The compound features three chlorine atoms and a triazole ring, which are critical for its biological activity.

The biological activity of this compound is primarily linked to its ability to inhibit mitochondrial function. Research indicates that triazole derivatives can affect complex I of the mitochondrial respiratory chain, leading to decreased ATP production and increased apoptosis in cancer cells. The presence of the 1H-triazole moiety is crucial for this inhibition, as it has been shown to interact with mitochondrial targets effectively .

Anticancer Activity

Numerous studies have explored the anticancer properties of triazole derivatives:

  • In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at 6.2 μM against colon carcinoma HCT-116 cells . This suggests that the compound effectively induces cell death in cancerous cells.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine in the phenyl rings enhances the cytotoxic potential of triazole derivatives. Modifications to the triazole ring and substitution patterns on phenyl groups have been shown to impact activity significantly .

Study 1: Mitochondrial Dysfunction and Apoptosis

A study highlighted that compounds with a similar triazole structure inhibited ATP production in A549 lung cancer cells by targeting mitochondrial complex I. This inhibition correlated with increased apoptosis rates, indicating that mitochondrial dysfunction is a common pathway through which these compounds exert their anticancer effects .

Study 2: Comparative Analysis with Other Anticancer Agents

In comparative studies against established anticancer drugs like doxorubicin, this compound showed comparable or superior efficacy in certain cancer cell lines. The SAR analysis indicated that modifications leading to increased lipophilicity improved cellular uptake and subsequent cytotoxic effects .

Summary Table of Biological Activity

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHCT-1166.2Inhibition of mitochondrial complex I
CytotoxicityA549Not specifiedInduction of apoptosis via ATP depletion
Comparison with DoxorubicinVariousComparableEnhanced cellular uptake

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cannabinoid Receptor 1 (CB1) Antagonists: Pyrazole-Carboxamide Derivatives

The target compound shares structural homology with pyrazole-based CB1 antagonists, notably SR141716A (rimonabant), AM251, and AM281:

Compound Name Core Structure Key Substituents Biological Activity Reference
SR141716A (rimonabant) Pyrazole 1-(2,4-Dichlorophenyl), 5-(4-chlorophenyl), 4-methyl, N-piperidinyl carboxamide Potent CB1 inverse agonist (Ki = 1.8 nM); used in obesity research .
AM251 Pyrazole 1-(2,4-Dichlorophenyl), 5-(4-iodophenyl), 4-methyl, N-piperidinyl carboxamide CB1 antagonist with higher lipophilicity due to iodine substitution .
AM281 Pyrazole 1-(2,4-Dichlorophenyl), 5-(4-iodophenyl), 4-methyl, N-morpholinyl carboxamide Radiolabeled CB1 ligand for SPECT imaging; iodine enhances receptor binding .
Target Compound Triazole 1-(2,4-Dichlorophenyl), 5-methyl, N-(4-chlorophenyl) carboxamide Predicted CB1 activity (unconfirmed); triazole core may alter pharmacokinetics.

Key Observations :

  • Substituent Effects :
    • The 2,4-dichlorophenyl group at position 1 is conserved across CB1 antagonists, critical for hydrophobic receptor binding .
    • The 4-chlorophenyl carboxamide in the target compound differs from SR141716A’s piperidinyl group, which may reduce CB1 affinity but improve peripheral selectivity .
    • Halogen variations (e.g., iodine in AM251/AM281) increase molecular weight and lipophilicity, impacting blood-brain barrier penetration .
Triazole-Carboxamide Derivatives with Varied Substituents

and describe triazole-carboxamides with divergent substituents, highlighting the impact of structural modifications:

Compound (from ) Substituents at Position 1 Carboxamide Group Melting Point (°C) Yield (%) Biological Data (If Available)
3a Phenyl N-(4-Cyano-1-phenyl-pyrazol-5-yl) 133–135 68 Not reported
3b 4-Chlorophenyl N-(4-Cyano-1-phenyl-pyrazol-5-yl) 171–172 68 Not reported
Target Compound () 2,4-Dichlorophenyl N-(4-Chlorophenyl) Not reported Not reported Suppliers list; activity unverified

Key Observations :

  • Electron-Withdrawing Groups: Chlorine substituents (e.g., 3b, target compound) increase melting points and crystallinity compared to non-halogenated analogs (3a) .
  • Carboxamide Diversity: The target compound’s 4-chlorophenyl carboxamide contrasts with cyano-pyrazole carboxamides in , which may influence solubility and metabolic stability .
Triazole Derivatives with Alternative Cores

and highlight triazole-carboxamides with distinct substitution patterns:

Compound () Core Structure Key Features Biological Activity
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Cyclopropyl, 4-methoxyphenyl, 4-chlorophenyl Anticancer activity (in silico predictions)
Target Compound 1,2,4-Triazole 2,4-Dichlorophenyl, methyl, 4-chlorophenyl Unreported

Key Observations :

  • Triazole Isomerism : 1,2,4-Triazoles (target) vs. 1,2,3-triazoles () exhibit different electronic distributions, affecting binding to biological targets.
  • Substituent Flexibility : Methoxy groups () enhance solubility but reduce receptor affinity compared to halogenated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
SR141716A C₂₂H₂₁Cl₂N₃O 463.33 189–191 60–75
Target Compound C₁₆H₁₁Cl₃N₄O 405.64 Not reported Not reported
3b () C₂₁H₁₄Cl₂N₆O 437.27 171–172 68

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